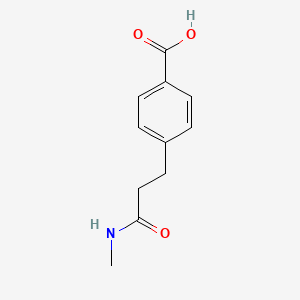

4-(3-(Methylamino)-3-oxopropyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-(Methylamino)-3-oxopropyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety substituted with a 3-(methylamino)-3-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Methylamino)-3-oxopropyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzoic acid with methylamine and a suitable carbonyl compound under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane or ethanol. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Methylamino)-3-oxopropyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

While a comprehensive profile of "4-(3-(Methylamino)-3-oxopropyl)benzoic acid" is not available across the provided search results, some related compounds and applications can be extrapolated. Information regarding similar compounds and their applications in chemistry, biology, medicine, and industry can be found in the search results.

Related Compounds and Applications

-

4-[3-[(1-Methylsulfonylpiperidin-4-yl)methylamino]-3-oxopropyl]benzoic acid: This compound is used as a building block for synthesizing complex molecules. It can also be used in studying enzyme interactions and receptor binding in biology. It may also have uses in the production of specialty chemicals and materials.

- Reactions: This compound can undergo oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

- 2-[3-[(1,1-Dioxothiolan-3-yl)-methylamino]-3-oxopropyl]benzoic acid: This compound has applications in chemistry as a building block for synthesizing complex molecules and as a reagent in chemical reactions. In biology, it is studied for its potential biological activity and its potential as a therapeutic agent. It also has uses in the production of specialty chemicals and materials, including polymers and coatings.

- Methyl 4-[3-(methylamino)-3-oxopropyl]benzoate: This compound is also related to the primary compound .

Case Studies and Research Findings

- GPIIb/IIIa Antagonists: Research on novel non-peptide GPIIb/IIIa antagonists has shown that modification of certain compounds can lead to potent, orally active, and long-acting effects. For example, a phenylalanine derivative showed significant antagonistic activity and dose-dependent inhibition of platelet aggregation in guinea pigs .

- HSET Inhibition: A related compound, 2-(3-benzamidopropanamido)thiazole-5-carboxylate, has shown micromolar in vitro inhibition of HSET (KIFC1) .

General Applications in Scientific Research

- Chemistry: Derivatives are used as building blocks in synthesizing more complex molecules.

- Biology: They are used to study enzyme interactions, receptor binding, and their potential as therapeutic agents.

- Medicine: They are explored for potential use in drug development, particularly for conditions that may benefit from their unique chemical properties.

- Industry: They are used in producing specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-(Methylamino)-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

3-Amino-4-methylbenzoic acid: Similar structure with an amino group instead of a methylamino group.

4-(Dimethylamino)benzoic acid: Contains a dimethylamino group instead of a methylamino group

Uniqueness

4-(3-(Methylamino)-3-oxopropyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-(3-(Methylamino)-3-oxopropyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a benzoic acid moiety linked to a propyl chain with a methylamino and keto group, suggesting possible interactions with various biological targets. This article synthesizes existing research findings, case studies, and experimental data to elucidate the biological activity of this compound.

The molecular formula of this compound is C12H15NO3, with a molecular weight of 221.25 g/mol. It features a carboxylic acid functional group, which is often associated with biological activity due to its ability to form hydrogen bonds and interact with proteins.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzoic acid derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus niger and Candida albicans .

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

Anti-inflammatory and Analgesic Effects

Research has also highlighted the anti-inflammatory potential of benzoic acid derivatives. Compounds similar to this compound have been evaluated in carrageenan-induced inflammation models, demonstrating significant reductions in paw edema in rats . The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of the cyclooxygenase pathway.

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been explored in various cancer cell lines. For example, studies indicate that certain benzoic acid derivatives can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Specifically, compounds exhibiting structural similarities to this compound have been shown to inhibit cell proliferation in breast cancer cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | 15 ± 2 | |

| Other benzoic acid derivatives | Various cancer lines | Varies |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Protein Interactions : The compound may bind to specific proteins involved in inflammatory pathways or apoptosis, altering their function.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like cyclooxygenases (COX), which play crucial roles in inflammation and pain signaling .

- Cell Signaling Modulation : The presence of the methylamino group may enhance lipophilicity, facilitating cellular uptake and subsequent modulation of signaling pathways.

Case Studies

- In Vivo Studies : A study conducted on rat models demonstrated that administration of the compound resulted in significant anti-inflammatory effects, suggesting its potential use in treating inflammatory diseases.

- In Vitro Studies : Cell viability assays showed that treatment with this compound led to dose-dependent decreases in viability in MCF7 breast cancer cells, indicating its potential as an anticancer agent.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

4-[3-(methylamino)-3-oxopropyl]benzoic acid |

InChI |

InChI=1S/C11H13NO3/c1-12-10(13)7-4-8-2-5-9(6-3-8)11(14)15/h2-3,5-6H,4,7H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

YZNQZQPZMVCSSJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CCC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.